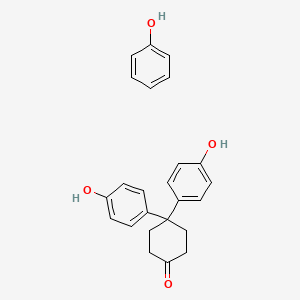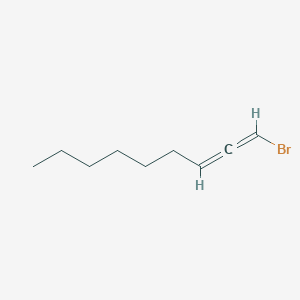
1-Bromonona-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromonona-1,2-diene is an organic compound characterized by the presence of a bromine atom and a diene structure. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
1-Bromonona-1,2-diene can be synthesized through several methods. One common approach involves the bromination of nona-1,2-diene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and yield.
Analyse Chemischer Reaktionen
1-Bromonona-1,2-diene undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr).
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles in reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or other oxygenated derivatives. Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Common reagents used in these reactions include hydrogen bromide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromonona-1,2-diene has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: The unique properties of this compound make it useful in the development of new materials, including polymers and advanced composites.
Biological Studies: Researchers use the compound to study the effects of brominated dienes on biological systems, including their potential as bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-Bromonona-1,2-diene in chemical reactions involves the interaction of its double bonds with various reagents. In electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further reactions to yield the final products . The presence of the bromine atom can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromonona-1,2-diene can be compared to other similar compounds, such as:
1,2-Dibromonona-1,2-diene: This compound has two bromine atoms and exhibits different reactivity due to the presence of additional bromine.
Nona-1,2-diene: Lacking the bromine atom, this compound has different chemical properties and reactivity.
Other Brominated Dienes: Compounds like 1-Bromo-2,3-butadiene share similarities in structure but differ in the position and number of double bonds and bromine atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other dienes and brominated compounds.
Eigenschaften
CAS-Nummer |
916200-31-2 |
|---|---|
Molekularformel |
C9H15Br |
Molekulargewicht |
203.12 g/mol |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
VWSBNMCSYQNBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


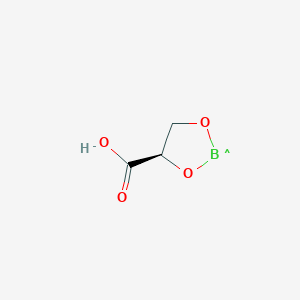
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)

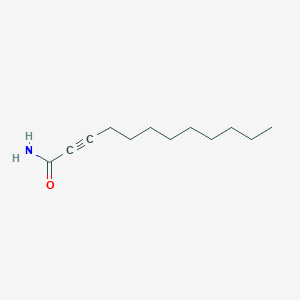
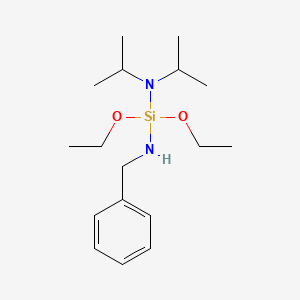
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
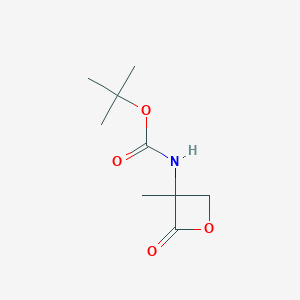

![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
